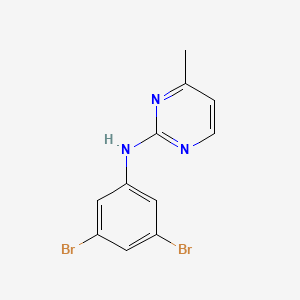
2,4,6-Trimethylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromaticity and diverse reactivity, making them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Bartoli indole synthesis is a notable method where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylindole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylindole involves its interaction with various molecular targets and pathways. The indole ring’s electron-rich nature allows it to participate in multiple biochemical reactions, influencing cellular processes and signaling pathways. The compound’s specific effects depend on its structural modifications and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
1H-Indole: The parent compound of 2,4,6-Trimethylindole, known for its wide range of biological activities.
1,2,3-Trimethyl-1H-indole: Another methylated indole derivative with similar chemical properties.
3,5,7-Trimethyl-1H-indole-2-carboxylic acid: A carboxylated derivative with distinct reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at positions 2, 4, and 6 influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-7-4-8(2)10-6-9(3)12-11(10)5-7/h4-6,12H,1-3H3 |
InChI-Schlüssel |
PMMQMNKNOQKZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(NC2=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8681811.png)













